ATF3 Inducer 1 vs. Lead Compound 1b: Superior In Vivo Weight Loss and Glycemic Control
In a high-fat diet (HFD)-fed mouse model, ATF3 inducer 1 (Compound 16c) demonstrated superior efficacy compared to its chiral lead compound 1b. Mice treated with 16c exhibited robust weight loss accompanied by a preferable glycemic profile, whereas the study notes that the improvement in liver function and plasma triglyceride levels was absent in mice treated with 1b [1]. This indicates a qualitative and quantitative differentiation in therapeutic effect stemming from the structural optimization.
| Evidence Dimension | In Vivo Efficacy: Weight Loss and Glycemic Profile |
|---|---|
| Target Compound Data | Robust weight loss, improved glycemic profile, improved liver function, and improved plasma triglycerides |
| Comparator Or Baseline | Compound 1b (chiral lead) |
| Quantified Difference | Qualitative improvement (improved liver function and plasma triglyceride profile absent with 1b) |
| Conditions | High-fat diet (HFD)-fed mouse model |
Why This Matters
This head-to-head comparison validates the scaffold-hopping strategy, demonstrating that the achiral 16c achieves a more desirable and broader therapeutic profile than its predecessor, making it the preferred compound for studies requiring robust metabolic improvement.
- [1] Chang, Y. H., Lin, H., Li, H. F., Chen, H. H., & Hung, H. Y. (2022). Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. European Journal of Medicinal Chemistry, 246, 114951. View Source
